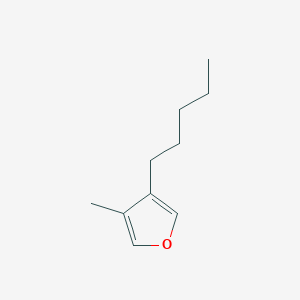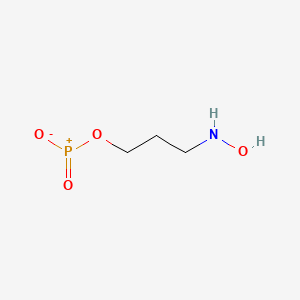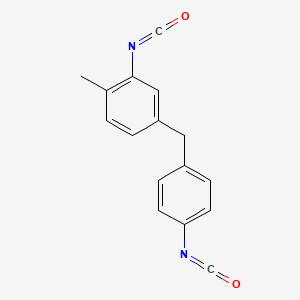
4-Methyldiphenylmethane-3,4-diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyldiphenylmethane-3,4-diisocyanate is a chemical compound belonging to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes. This compound is characterized by the presence of two isocyanate groups attached to a diphenylmethane structure with a methyl substitution.
Preparation Methods
The synthesis of 4-Methyldiphenylmethane-3,4-diisocyanate typically involves the reaction of 4-methyldiphenylmethane with phosgene. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the safe handling of phosgene, which is highly toxic. Industrial production methods may involve continuous flow reactors to enhance safety and efficiency .
Chemical Reactions Analysis
4-Methyldiphenylmethane-3,4-diisocyanate undergoes several types of chemical reactions:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Polymerization: It can polymerize in the presence of catalysts to form polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and amines.
Scientific Research Applications
4-Methyldiphenylmethane-3,4-diisocyanate is extensively used in scientific research and industrial applications:
Chemistry: Used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential use in drug delivery systems due to its reactivity with biological molecules.
Industry: Utilized in the production of adhesives, sealants, and elastomers
Mechanism of Action
The mechanism of action of 4-Methyldiphenylmethane-3,4-diisocyanate involves its high reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with these nucleophiles to form stable urethane and urea linkages. This reactivity is harnessed in the production of polyurethanes, where the compound acts as a cross-linking agent .
Comparison with Similar Compounds
4-Methyldiphenylmethane-3,4-diisocyanate can be compared with other isocyanates such as:
Methylene diphenyl diisocyanate (MDI): Widely used in the production of polyurethanes, similar in structure but without the methyl substitution.
Toluene diisocyanate (TDI): Another commonly used isocyanate in the production of flexible foams.
Hexamethylene diisocyanate (HDI): Used in the production of coatings and elastomers
The uniqueness of this compound lies in its specific reactivity profile and the presence of a methyl group, which can influence its physical and chemical properties.
Properties
CAS No. |
75790-84-0 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-isocyanato-4-[(4-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-2-3-14(9-16(12)18-11-20)8-13-4-6-15(7-5-13)17-10-19/h2-7,9H,8H2,1H3 |
InChI Key |
OYVQDJGKYZFGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC=C(C=C2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


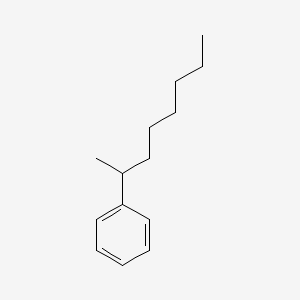
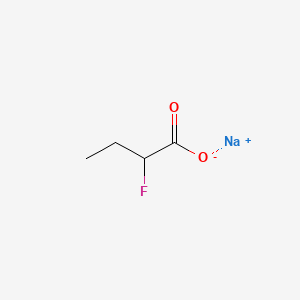
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride](/img/structure/B13413558.png)
![1-Ethyl-5-[(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-methyl-2-oxo-6-(pyrrolidin-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13413562.png)

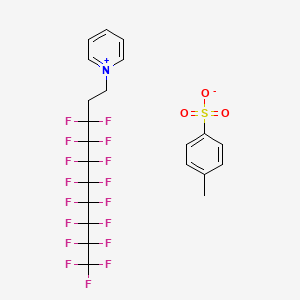
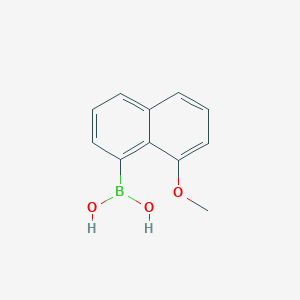
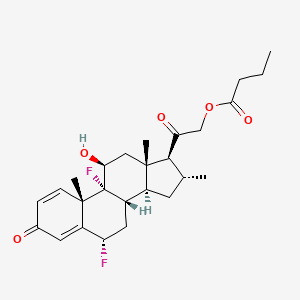

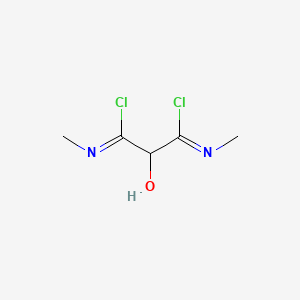
![(Z)-4-[[7-(Dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]amino]-4-oxo-2-butenoic Acid](/img/structure/B13413629.png)
